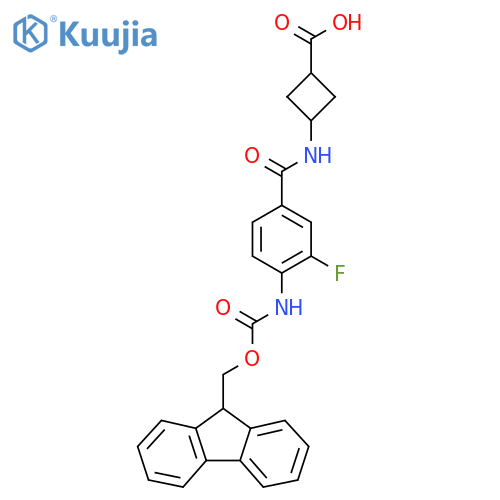

Cas no 2171184-23-7 ((1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid)

(1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid

- (1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid

- EN300-1531583

- 2171257-25-1

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid

- EN300-1531225

- 2172215-77-7

- EN300-1531489

- 2171184-23-7

- (1r,3r)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid

-

- インチ: 1S/C27H23FN2O5/c28-23-13-15(25(31)29-17-11-16(12-17)26(32)33)9-10-24(23)30-27(34)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,16-17,22H,11-12,14H2,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: IBTAWSRGTUVJDS-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)C(NC1CC(C(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 474.15910000g/mol

- どういたいしつりょう: 474.15910000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 105Ų

(1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1531489-1000mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-10.0g |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1531489-50mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-0.25g |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1531489-0.05g |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1531489-100mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-250mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-2500mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-5000mg |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1531489-0.5g |

(1s,3s)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorobenzamido]cyclobutane-1-carboxylic acid |

2171184-23-7 | 0.5g |

$3233.0 | 2023-07-10 |

(1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

(1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acidに関する追加情報

The Compound CAS No. 2171184-23-7: (1S,3S)-3-(4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic Acid

(1S,3S)-3-(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid is a complex organic compound with the CAS registry number 2171184-23-7. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of chemical research. The molecule contains a cyclobutane ring, which is a four-membered carbon ring, and is substituted with several functional groups including a carboxylic acid, an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group, and a fluorine atom. The stereochemistry at the 1S and 3S positions adds to the complexity and specificity of this compound.

The Fmoc group, which is commonly used as a protecting group in peptide synthesis, plays a crucial role in stabilizing the amino group during chemical reactions. This protection strategy is widely employed in organic synthesis to prevent unwanted side reactions and to control the reactivity of the molecule. The presence of the Fmoc group in this compound highlights its potential application in peptide chemistry and drug design.

Recent studies have focused on the synthesis and characterization of similar compounds with cyclobutane rings due to their unique mechanical properties and potential applications in materials science. Cyclobutane derivatives are known for their strained ring systems, which can lead to interesting electronic and structural properties. The integration of a fluorine atom further enhances the electronic characteristics of the molecule, making it a promising candidate for various applications in medicinal chemistry.

In terms of biological activity, compounds with Fmoc-protected amino groups have shown potential in drug delivery systems and as intermediates in the synthesis of bioactive molecules. The fluorine atom in this compound could contribute to its lipophilicity and bioavailability, making it an attractive target for pharmacological studies. Recent research has also explored the use of such compounds in enzyme inhibition studies, where their ability to interact with specific biological targets has been investigated.

The synthesis of this compound involves multiple steps, including the formation of the cyclobutane ring, the introduction of the Fmoc group, and the stereoselective assembly of the molecule. Advanced techniques such as asymmetric catalysis and stereochemical control have been employed to achieve the desired stereochemistry at the 1S and 3S positions. These methods ensure high yields and purity, which are essential for further applications in research and development.

From an environmental perspective, understanding the degradation pathways and ecological impact of such compounds is crucial. Recent studies have highlighted the importance of green chemistry principles in organic synthesis to minimize waste and reduce environmental footprint. The development of sustainable synthetic routes for this compound could contribute to its broader application in industries such as pharmaceuticals and agrochemicals.

In conclusion, CAS No. 2171184-23-7 represents a sophisticated organic compound with significant potential in various scientific domains. Its unique structure, functional groups, and stereochemistry make it an intriguing subject for further research. As advancements in synthetic methodologies continue to evolve, this compound could pave the way for innovative applications in drug discovery, materials science, and beyond.

2171184-23-7 ((1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid) 関連製品

- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)

- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)

- 103577-66-8(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)

- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)

- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)